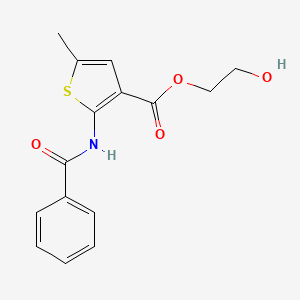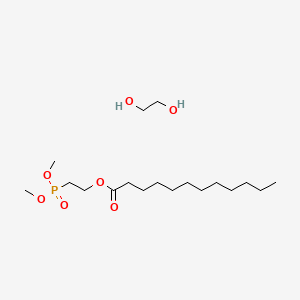
2-Dimethoxyphosphorylethyl dodecanoate;ethane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecanoic acid, 2-(dimethoxyphosphinyl)ethyl ester, reaction products with polyethylene glycol is a complex chemical compound with a molecular formula of C18H39O7P. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dodecanoic acid, 2-(dimethoxyphosphinyl)ethyl ester, reaction products with polyethylene glycol involves the esterification of dodecanoic acid with 2-(dimethoxyphosphinyl)ethanol, followed by a reaction with polyethylene glycol. The reaction conditions typically include the use of a catalyst, such as sulfuric acid, and heating the mixture to a specific temperature to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The process may involve multiple steps, including purification and distillation, to obtain the final product with the desired purity and properties .
Analyse Des Réactions Chimiques
Types of Reactions
Dodecanoic acid, 2-(dimethoxyphosphinyl)ethyl ester, reaction products with polyethylene glycol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include phosphonic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Dodecanoic acid, 2-(dimethoxyphosphinyl)ethyl ester, reaction products with polyethylene glycol has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in the study of lipid metabolism and as a component in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of detergents, emulsifiers, and other industrial chemicals
Mécanisme D'action
The mechanism of action of dodecanoic acid, 2-(dimethoxyphosphinyl)ethyl ester, reaction products with polyethylene glycol involves its interaction with molecular targets such as enzymes and cell membranes. The compound can modulate the activity of enzymes involved in lipid metabolism and alter the permeability of cell membranes, thereby exerting its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lauric acid: A similar fatty acid with a shorter carbon chain.
Phosphonic acid esters: Compounds with similar ester functional groups.
Polyethylene glycol esters: Esters formed from polyethylene glycol and various acids
Uniqueness
Dodecanoic acid, 2-(dimethoxyphosphinyl)ethyl ester, reaction products with polyethylene glycol is unique due to its combination of a long-chain fatty acid, a phosphonic ester, and polyethylene glycol. This combination imparts unique properties such as enhanced solubility, stability, and reactivity, making it valuable in various applications .
Propriétés
Formule moléculaire |
C18H39O7P |
|---|---|
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
2-dimethoxyphosphorylethyl dodecanoate;ethane-1,2-diol |
InChI |
InChI=1S/C16H33O5P.C2H6O2/c1-4-5-6-7-8-9-10-11-12-13-16(17)21-14-15-22(18,19-2)20-3;3-1-2-4/h4-15H2,1-3H3;3-4H,1-2H2 |
Clé InChI |
WFUYRIHUKGDCGO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)OCCP(=O)(OC)OC.C(CO)O |
Numéros CAS associés |
82640-08-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


stannane](/img/structure/B14430314.png)
![Magnesium, bromo[4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]-](/img/structure/B14430324.png)
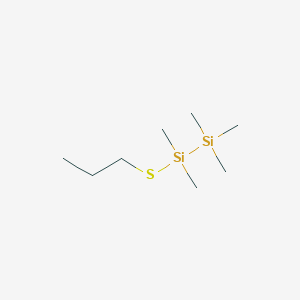
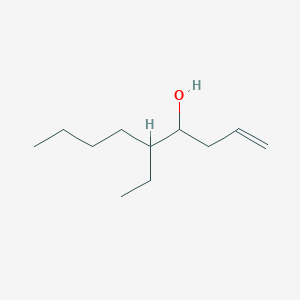
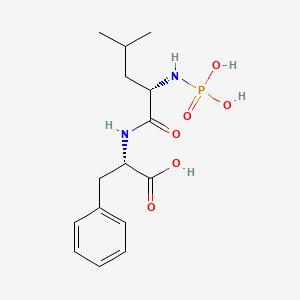
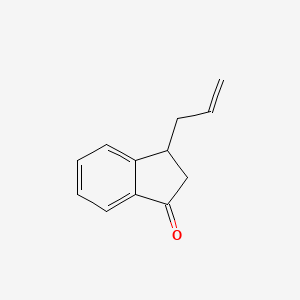
![5-([1,1'-Biphenyl]-4-yl)-2-(2-fluorophenyl)-1,3-oxazole](/img/structure/B14430352.png)
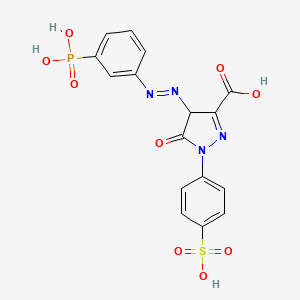

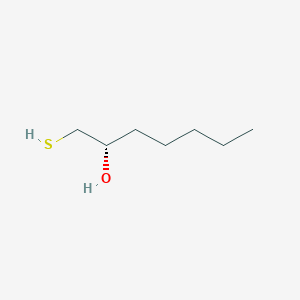
![4-[4-(Trimethylstannyl)buta-1,3-diyn-1-yl]morpholine](/img/structure/B14430371.png)


